Technical Monograph: 4-(2-Cyano-acetylamino)-benzoic Acid
Technical Monograph: 4-(2-Cyano-acetylamino)-benzoic Acid
[1]
Introduction & Chemical Identity
4-(2-Cyano-acetylamino)-benzoic acid is a bifunctional aromatic intermediate widely utilized in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a para-aminobenzoic acid (PABA) core acylated with a cyanoacetyl group. This unique configuration presents three distinct reactive centers: a carboxylic acid, an amide linkage, and a highly acidic methylene group (active methylene) flanked by a nitrile and a carbonyl.
This molecule serves as a critical scaffold for the synthesis of heterocyclic pharmacophores, particularly quinazolines, coumarins, and acrylamides used in kinase inhibitors and immunomodulatory drugs.
Chemical Structure[1][2][3][4][5][6][7][8]
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IUPAC Name: 4-[(2-Cyanoacetyl)amino]benzoic acid[1]
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Common Synonyms:
-(Cyanoacetyl)-PABA; -Cyanoacetamidobenzoic acid[1] -
Molecular Formula:
[1] -
Molecular Weight: 204.18 g/mol [1]
Physicochemical Profile
The physicochemical properties of 4-(2-cyano-acetylamino)-benzoic acid are dominated by its ability to form strong intermolecular hydrogen bonds, resulting in high melting points and limited solubility in non-polar solvents.[1]
| Property | Value / Characteristic | Notes |
| Physical State | Solid crystalline powder | Typically off-white to pale yellow.[1] |
| Melting Point | >250 °C (Decomposes) | Significantly higher than its ethyl ester derivative (162 °C) due to acid dimerization. |
| Solubility | DMSO, DMF, dilute alkali | Poor solubility in water and non-polar organic solvents (Hexane, DCM). |
| pKa (COOH) | ~4.0 – 4.2 | Slightly more acidic than PABA (4.9) due to the electron-withdrawing amide group. |
| pKa ( | ~11.0 | The methylene protons are acidic, enabling Knoevenagel condensations. |
| LogP | ~0.8 – 1.2 | Estimated; indicates moderate lipophilicity suitable for drug intermediates. |
Synthetic Pathways
The synthesis of 4-(2-cyano-acetylamino)-benzoic acid typically involves the
Method A: Thermal Condensation with Ethyl Cyanoacetate
This is the industrial standard due to the availability of reagents. The reaction is driven by the removal of ethanol.
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Reagents: 4-Aminobenzoic acid, Ethyl cyanoacetate.
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Conditions: Reflux in high-boiling solvent (Xylene/Toluene) or neat fusion at 120–140 °C.
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Mechanism: Nucleophilic attack of the aniline nitrogen on the ester carbonyl, followed by elimination of ethanol.
Method B: Pyrazole-Mediated Acylation (High Yield)
For laboratory-scale high-purity synthesis, 1-cyanoacetyl-3,5-dimethylpyrazole is used as a transfer reagent.[1] This method operates under milder conditions and avoids the formation of diamides.
Figure 1: Synthetic routes for 4-(2-cyano-acetylamino)-benzoic acid. Method B typically offers higher specificity.
Chemical Reactivity & Derivatization
The versatility of this molecule stems from its active methylene group (
Knoevenagel Condensation
The most common application is the reaction with aromatic aldehydes to form acrylamide derivatives (benzylidenes). These products are often investigated as EGFR kinase inhibitors.
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Protocol: Reflux with aldehyde in ethanol + catalytic piperidine.
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Product: 4-(2-Cyano-3-aryl-acryloylamino)-benzoic acid.[1]
Heterocyclic Cyclization
The proximity of the nitrile and amide groups allows for cyclization reactions, particularly to form quinazolines or pyridines when reacted with urea, thiourea, or malononitrile.
Figure 2: Primary reactivity pathways.[1] The active methylene group is the central pivot for derivatization.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate (Precursor Study)
While the free acid is the target, the ethyl ester is often synthesized first to improve solubility during purification, then hydrolyzed.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Mixing: Dissolve 4-aminobenzoic acid ethyl ester (Benzocaine, 1.65 g, 10 mmol) in 20 mL of toluene.
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Addition: Add 1-cyanoacetyl-3,5-dimethylpyrazole (1.63 g, 10 mmol).
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Reaction: Reflux the mixture at 110–120 °C for 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
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Workup: Cool to room temperature. The product usually precipitates.[2]
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Purification: Filter the solid and recrystallize from ethanol.
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Yield: Expect ~90%. Melting Point: 162 °C.
Protocol 2: Knoevenagel Condensation (General)[1]
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Dissolution: Dissolve 1 mmol of 4-(2-cyano-acetylamino)-benzoic acid in 10 mL ethanol (or DMF if solubility is an issue).
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Activation: Add 1 mmol of the substituted benzaldehyde and 3–5 drops of piperidine.
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Reflux: Heat at reflux for 2–4 hours.
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Isolation: Pour into ice-cold water/HCl mixture. Filter the precipitate.[2][3][4][5]
Analytical Characterization (Expected Data)
To validate the structure, look for these key spectral signatures:
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IR Spectroscopy (KBr):
- stretch: Weak but sharp band at ~2260 cm⁻¹.
- (Amide): Strong band at 1690–1700 cm⁻¹.
- (Acid): Broad band at 1680–1720 cm⁻¹.
- : 3200–3400 cm⁻¹.
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¹H NMR (DMSO-d₆):
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[7] The nitrile group is stable but can release cyanide under extreme thermal decomposition or strong hydrolysis conditions.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amide bond by atmospheric moisture over long periods.
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PPE: Standard lab coat, nitrile gloves, and safety goggles are mandatory. Handle in a fume hood, especially when using piperidine or refluxing solvents.
References
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Synthesis via Pyrazole Reagent: Madhavi, K., & Pavani, C. (2017). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 341-345.
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General Cyanoacetamide Synthesis: Corson, B. B., et al. (1928). Cyanoacetamide.[7][8][9] Organic Syntheses, Coll. Vol. 1, p.179. [1]
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Benzocaine Precursor Synthesis: Organic Syntheses, Coll. Vol. 1, p.235 (1941); Vol. 8, p.66 (1928).
- Knoevenagel Reactivity: Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. (Contextual grounding for active methylene reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(2-Cyanoethyl)benzoic acid | C10H9NO2 | CID 19879196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9003-39-8 CAS MSDS (Polyvinylpyrrolidone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
